molecular formula C7H6N2O2S B1300878 2-Cyanobenzenesulfonamide CAS No. 73542-86-6

2-Cyanobenzenesulfonamide

Cat. No. B1300878
CAS RN: 73542-86-6
M. Wt: 182.2 g/mol
InChI Key: QZBOWJXHXLIMGD-UHFFFAOYSA-N
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Description

2-Cyanobenzenesulfonamide is a chemical compound that has been studied for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a sulfonyl group attached to a benzene ring which is further substituted with a cyano group. This structure is of interest due to its potential biological activity and its utility as a building block in chemical reactions .

Synthesis Analysis

The synthesis of 2-cyanobenzenesulfonamide derivatives has been achieved through various methods. One approach involves the acylation of primary amines with 2-cyanobenzenesulfonyl chloride, leading to the formation of N-monosubstituted 2-cyanobenzenesulfonamides. These compounds can undergo intramolecular nucleophilic addition, resulting in ring-chain isomerism, which has been studied under alkaline-catalysis conditions and thermal conditions . Another method described the synthesis of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) starting from 2-nitrobenzenesulfonamide, which is used in click chemistry reactions .

Molecular Structure Analysis

The molecular structure of 2-cyanobenzenesulfonamides has been explored through various experimental techniques such as FT-IR and FT-Raman spectroscopy, as well as density functional theory (DFT) calculations. These studies have provided insights into the molecular conformation and vibrational analysis of the compound, including the effects of substituents on the characteristic benzene sulfonamides bands in the spectra .

Chemical Reactions Analysis

2-Cyanobenzenesulfonamides have been shown to participate in a variety of chemical reactions. For instance, they can be used as amine protecting/activating groups, which can be cleaved under the action of thiol and base to release the parent amine. This property allows for further elaboration of the sulfonamides by alkylation and arylation, and they can withstand conditions that functionalize nitroarenes . Additionally, the compound has been used in the synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles using an electrophilic cyanating agent, showcasing its versatility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-cyanobenzenesulfonamides are influenced by their molecular structure. The presence of the cyano and sulfonyl groups imparts certain characteristics that are crucial for their reactivity and potential biological activity. The equilibrium constants of the open and closed isomers in solution have been determined, indicating the relative stabilities of these forms and the influence of electronic and steric effects of substituents on the nitrogen atom . The compound's reactivity in click chemistry also highlights its utility in synthesizing a wide range of derivatives with potential applications in drug development and materials science .

Scientific Research Applications

Synthesis and Protecting Strategy

4-Cyanobenzenesulfonamides, closely related to 2-Cyanobenzenesulfonamide, have been investigated for their potential in amine synthesis and as a protecting/activating group in broader amine synthesis contexts. They demonstrate the ability to withstand conditions that functionalize nitroarenes, such as reductions and vicarious nucleophilic substitution reactions, thereby offering a versatile approach in organic synthesis (Schmidt et al., 2017).

Ring-Chain Isomerism

Research on N-monosubstituted 2-cyanobenzenesulfonamides has revealed intriguing ring-chain isomerism properties. These compounds, formed through intramolecular nucleophilic addition, exhibit a unique equilibrium between their open and chain isomers, influenced by electronic and steric effects of substituents (Balode et al., 1978).

Oxadiazole Cyclization and Synthesis

A series of 4-cyanobenzenesulfonamides were used to create corresponding O-acetylated amidoximes. The formation of 1,2,4-oxadiazole derivatives from these compounds under acidic conditions is an example of their application in synthesizing novel organic structures (Dosa et al., 2011).

Electrophilic Cyanation

N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a compound related to 2-cyanobenzenesulfonamide, has been utilized as a cyanation reagent. This approach facilitates the synthesis of various benzonitriles from aryl bromides, proving useful in pharmaceutical intermediates synthesis (Anbarasan et al., 2011).

Sulfonamides in Organic Chemistry

2-Cyanobenzenesulfonamide and its derivatives play a significant role in the preparation of secondary amines and the protection of amines in organic synthesis. This demonstrates their utility in creating various organic compounds and intermediates (Fukuyama et al., 1995).

properties

IUPAC Name

2-cyanobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBOWJXHXLIMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363670
Record name 2-Cyanobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanobenzenesulfonamide

CAS RN

73542-86-6
Record name 2-Cyanobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
N Masuda, O Yamamoto, M Fujii, T Ohgami… - Bioorganic & medicinal …, 2005 - Elsevier
… For the synthesis of 2-cyanobenzenesulfonamide derivatives (19, 20), we have efficiently applied palladium-catalyzed cyanation of the aryl triflates with a combination of Pd(dba) 2 , dppf…
Number of citations: 32 www.sciencedirect.com
DÉ Balode, RÉ Valter, SP Valter - Chemistry of Heterocyclic Compounds, 1978 - Springer
… Within the limits of the sensitivity of IR spectroscopy, the equilibrium was shifted completely to favor ring isomer IIIa in a solution of N-methyl-2-cyanobenzenesulfonamide (IIa) obtained …
Number of citations: 2 link.springer.com
B Horst, DS Verdoorn, S Hennig… - Angewandte …, 2022 - Wiley Online Library
… The reaction with 2-cyanobenzenesulfonamide 26h did not show any conversion either. To continue our efforts toward MIAs (Scheme 6), reduction of the nitro group in 25a proceeded …
Number of citations: 5 onlinelibrary.wiley.com
T Hermann - 2022 - search.proquest.com
… Scheme 3.7 Attempted reductions of 2-cyanobenzenesulfonamide (34) with a variety of reducing agents. Reactions 1-3 were run in conditions adapted from ref45. Reactions 4-10 were …
Number of citations: 0 search.proquest.com
V Frauman, W William - 2022 - escholarship.org
… Scheme 3.7 Attempted reductions of 2-cyanobenzenesulfonamide (34) with a variety of reducing agents. Reactions 1-3 were run in conditions adapted from ref45. Reactions 4-10 were …
Number of citations: 0 escholarship.org
AP Combs, W Zhu, ML Crawley, B Glass… - Journal of medicinal …, 2006 - ACS Publications
… N-((1S)-1-(1H-Benzimidazol-2-yl)-2-{4-[(5S)-1,1-dioxido-3-oxoisothiazolidin-5-yl]-3-methylphenyl}ethyl)-2-cyanobenzenesulfonamide (79d). Compound 79d was prepared using a …
Number of citations: 116 pubs.acs.org
M Markowicz-Piasecka, J Huttunen, A Zajda… - Chemico-Biological …, 2022 - Elsevier
Metformin, an oral anti-diabetic drug, has attracted scientific attention due to its anti-cancer effects. This biguanide exerts preventive effects against cancer, and interferes with cancer-…
Number of citations: 8 www.sciencedirect.com
N Halland, F Schmidt, T Weiss, Z Li… - Journal of Medicinal …, 2021 - ACS Publications
The serine/threonine kinase SGK1 is an activator of the β-catenin pathway and a powerful stimulator of cartilage degradation that is found to be upregulated under genomic control in …
Number of citations: 5 pubs.acs.org
RE Valters, F Fülöp, D Korbonits - Advances in heterocyclic chemistry, 1996 - Elsevier
Publisher Summary The chapter discusses intramolecular reversible addition reactions to the C═N group and other groups. The chapter offer an introduction to and general …
Number of citations: 83 www.sciencedirect.com
RE Valters, W Flitsch, RE Valters, W Flitsch - Ring-Chain Tautomerism, 1985 - Springer
Numerous synthetic methods for the preparation of heterocyclic imines and amines have been developed [1, 2] in which the last stage involves an intramolecular nucleophilic addition of …
Number of citations: 0 link.springer.com

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